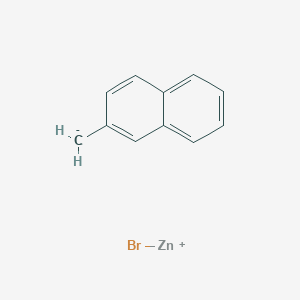

(2-Naphthyl)methylzinc bromide

概要

説明

“(2-Naphthyl)methylzinc bromide” is an organic compound that belongs to the class of organozinc compounds . It can be used as a reagent for the synthesis of various compounds .

Synthesis Analysis

“this compound” has been used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Molecular Structure Analysis

The molecular formula of “this compound” is C11H9BrZn . The molecular weight is 286.48 g/mol .Chemical Reactions Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Physical and Chemical Properties Analysis

The density of “this compound” is 0.978 g/mL at 25 °C . The flashing point is -17°C .科学的研究の応用

Synthesis and Chemical Reactivity :

- (2-Naphthyl)methylzinc bromide is notable in the synthesis of complex organic compounds. For instance, Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, using related naphthyl compounds (Xu & He, 2010).

- Similarly, Boovanahalli et al. (2004) utilized ionic liquid halide nucleophilicity in the cleavage of ethers, employing 2-methoxynaphthalene as a model compound. This research highlights the potential of naphthyl-based compounds in green chemical methods (Boovanahalli, Kim, & Chi, 2004).

Material Science and Luminescence Studies :

- In the field of material science, particularly in luminescent materials, Šamonina-Kosicka et al. (2014) synthesized BF2bdks with naphthyl and phenyl groups, investigating their photophysical properties. This study underscores the utility of naphthyl derivatives in the development of advanced materials for sensing and imaging applications (Šamonina-Kosicka, DeRosa, Morris, Fan, & Fraser, 2014).

Pharmacology and Drug Transport :

- In pharmacological research, Minematsu et al. (2010) studied the transport of a compound structurally related to this compound, emphasizing its role in drug delivery and effectiveness in cancer treatment (Minematsu, Iwai, Umehara, Usui, & Kamimura, 2010).

Agricultural Applications and Pest Management :

- In agriculture, methyl bromide, a related compound, has been extensively used as a fumigant for pest control. Schneider et al. (2003) and Fields and White (2002) discuss the usage and search for alternatives to methyl bromide, indicating the importance of bromide compounds in agricultural practices (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003); (Fields & White, 2002).

Environmental Studies :

- The environmental impact of bromide compounds like methyl bromide has been a topic of research, as highlighted by Majewski et al. (1995), who studied the volatilization of methyl bromide from agricultural fields, contributing to our understanding of its environmental effects (Majewski, McChesney, Woodrow, Prueger, & Seiber, 1995).

作用機序

Target of Action

(2-Naphthyl)methylzinc bromide is an organic zinc compound that is commonly used in reduction reactions and coupling reactions in organic synthesis . It primarily targets alcohols, acting as an oxidant to reduce them to aldehydes and ketones .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition. In this process, the compound donates an electron pair to form a covalent bond with its target. This results in the reduction of the target compound and the formation of a new compound .

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those related to the synthesis of heterocycles . It is utilized in multicomponent reactions for the construction of diverse N/O-containing heterocyclic frameworks . The electron-rich aromatic framework of 2-naphthol, a component of the compound, allows it to be utilized in several kinds of organic reactions .

Result of Action

The primary result of the action of this compound is the reduction of alcohols to aldehydes and ketones . This transformation is crucial in organic synthesis, enabling the creation of a wide range of compounds with various applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable in air and soluble in some organic solvents, such as diethyl ether and dichloromethane . These properties can affect how the compound interacts with its targets and carries out its functions.

Safety and Hazards

将来の方向性

It is anticipated that the review on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

特性

IUPAC Name |

bromozinc(1+);2-methanidylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWMNWMGKBGIQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC2=CC=CC=C2C=C1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

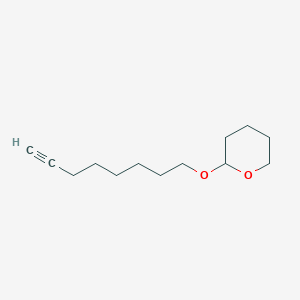

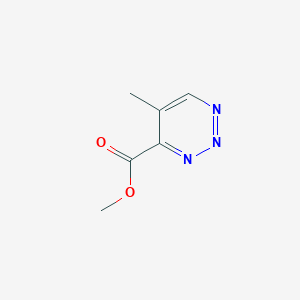

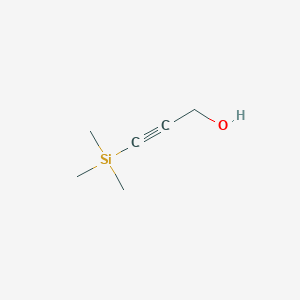

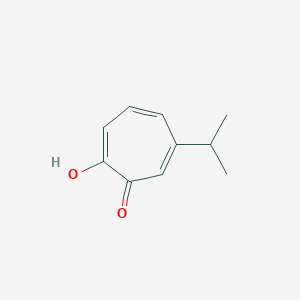

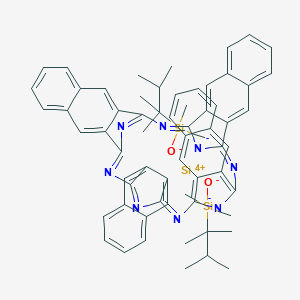

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)

![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)

![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)